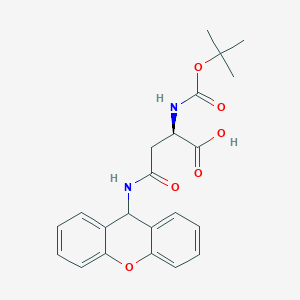

Boc-D-Asn(Xan)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-D-Asn(Xan)-OH, also known as t-Butyloxycarbonyl-D-asparagine, is a derivative of the amino acid asparagine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to temporarily mask reactive sites.

Aplicaciones Científicas De Investigación

Boc-D-Asn(Xan)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asn(Xan)-OH typically involves the protection of the amino group of D-asparagine with a t-butyloxycarbonyl group. This can be achieved through the reaction of D-asparagine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Asn(Xan)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

Substitution Reactions: The side chain amide group of asparagine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Deprotection: D-Asparagine.

Coupling: Peptide chains with this compound as a building block.

Substitution: Various substituted asparagine derivatives.

Actividad Biológica

Boc-D-Asn(Xan)-OH is a derivative of D-asparagine, featuring a Nα-Boc (tert-butyloxycarbonyl) group and a Nγ-xanthyl protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure and properties make it an important subject of study in various biological contexts, including drug development and peptide interactions.

- Molecular Formula : C22H24N2O6

- Molecular Weight : 412.4 g/mol

- CAS Number : 65420-40-8

The xanthyl group enhances solubility in organic solvents, facilitating the synthesis process and protecting the amide group from dehydration during activation with carbodiimide reagents. The xanthyl protecting group can be removed using trifluoroacetic acid (TFA) during the deprotection phase of Boc-SPPS, which is critical for maintaining the integrity of the synthesized peptides .

Biological Applications

This compound has been investigated for its role in synthesizing D-peptides, which exhibit resistance to proteolysis and have potential applications as therapeutic agents. Research has shown that D-peptides can act as enzyme inhibitors and have antimicrobial properties. The unique properties conferred by the xanthyl group may influence the biological activity of peptides synthesized from this compound .

Table 1: Comparison of Related Compounds

| Compound Name | Unique Features |

|---|---|

| Fmoc-D-Asn(Xan)-OH | Utilizes Fmoc protection; suitable for basic deprotection conditions. |

| Boc-D-Asn(Trt)-OH | Uses trityl protection; different solubility characteristics. |

| Fmoc-Gln(Xan)-OH | Similar xanthyl protection but for glutamine instead of asparagine. |

| Boc-D-Asn-OH | Lacks xanthyl protection; simpler structure with fewer synthetic steps. |

The biological activity of this compound is mainly attributed to its use in synthesizing bioactive peptides. Studies indicate that peptides containing D-asparagine exhibit various biological activities, including:

- Neuroprotective Effects : D-peptides have been shown to protect neuronal cells from toxic agents such as amyloid-beta (Aβ), which is implicated in neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : Compounds derived from D-asparagine can exhibit significant antioxidant activity, reducing oxidative stress and preventing cell death induced by reactive oxygen species .

- Enzyme Inhibition : Research suggests that certain D-peptides can inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and cognitive function .

Case Studies

-

Neuroprotective Activity :

A study evaluated the neuroprotective effects of synthesized peptides containing this compound against Aβ-induced toxicity in SK-N-SH neuronal cells. The results demonstrated that these peptides significantly improved cell viability compared to untreated controls, indicating a protective effect against neurotoxicity . -

Anti-Aβ Aggregation :

Another investigation focused on the anti-Aβ aggregation properties of D-peptides synthesized using this compound. The peptides were tested for their ability to inhibit Aβ aggregation, with several showing promising results, thus highlighting their potential in treating Alzheimer's disease . -

Antioxidant Activity :

The antioxidant capacity of peptides synthesized from this compound was assessed using the DPPH assay, which measures radical scavenging activity. The results indicated that these peptides could effectively neutralize free radicals, supporting their potential as therapeutic agents against oxidative stress-related conditions .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.